molecular formula C8H10N2O B2455701 2-Cyclobutylpyrimidin-4-ol CAS No. 1159816-67-7

2-Cyclobutylpyrimidin-4-ol

Cat. No. B2455701
CAS RN: 1159816-67-7
M. Wt: 150.181
InChI Key: JWIVEBVXUQYMTC-UHFFFAOYSA-N
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Description

2-Cyclobutylpyrimidin-4-ol is a pyrimidine derivative . It has a molecular formula of C8H10N2O and a molecular weight of 150.18 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O/c11-7-4-5-9-8(10-7)6-2-1-3-6/h4-6H,1-3H2,(H,9,10,11) . This indicates the presence of a cyclobutyl group attached to the pyrimidine ring at the 2-position and a hydroxyl group at the 4-position.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Mechanism of Action

The mechanism of action of 2-Cyclobutylpyrimidin-4-ol is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease processes. In cancer cells, this compound has been found to inhibit the activity of DNA topoisomerases, which are essential for DNA replication and cell division. In inflammation, it has been found to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. In infectious diseases, it has been found to disrupt bacterial cell wall synthesis and inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis and inhibit cell proliferation. In inflammation, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation. In infectious diseases, it has been found to exhibit antimicrobial activity and inhibit viral replication.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Cyclobutylpyrimidin-4-ol in lab experiments is its potent activity against a range of disease targets. This compound has been found to exhibit activity at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on 2-Cyclobutylpyrimidin-4-ol. One area of focus is the development of analogs and derivatives of this compound with improved activity and solubility. Another area of focus is the investigation of the potential therapeutic applications of this compound in animal models and clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 2-Cyclobutylpyrimidin-4-ol involves the reaction of cyclobutylamine with 4-chloropyrimidine in the presence of a base, such as potassium carbonate. The resulting intermediate is then treated with sodium hydroxide to yield the final product. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-Cyclobutylpyrimidin-4-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against a range of disease targets, including cancer, inflammation, and infectious diseases. In cancer research, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, it has been found to exhibit antimicrobial activity against a range of pathogens.

Safety and Hazards

The safety information for 2-Cyclobutylpyrimidin-4-ol includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-cyclobutyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-7-4-5-9-8(10-7)6-2-1-3-6/h4-6H,1-3H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIVEBVXUQYMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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